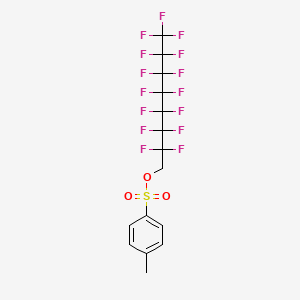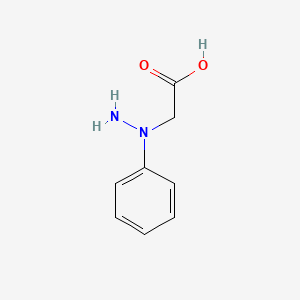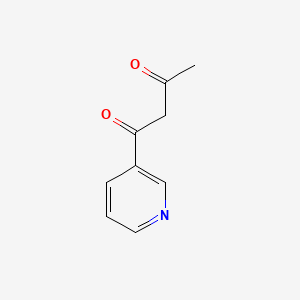
Benzene, (5-iodopentyl)-
Vue d'ensemble
Description
“Benzene, (5-iodopentyl)-” is a chemical compound that consists of a benzene ring attached to a 5-iodopentyl group . The molecule contains a total of 27 atoms, including 15 Hydrogen atoms, 11 Carbon atoms, and 1 Iodine atom . The average mass of the molecule is 274.141 Da .
Synthesis Analysis
The synthesis of polysubstituted benzenes, such as “(5-iodopentyl)benzene”, often involves a series of reactions including bromination, nitration, and sulfonation . The order of these reactions is crucial for the successful synthesis of the desired compound .Molecular Structure Analysis
The “(5-iodopentyl)benzene” molecule contains a total of 27 bonds, including 12 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring .Chemical Reactions Analysis
Benzene, the base structure of “(5-iodopentyl)benzene”, is known to undergo various chemical reactions such as nitration, sulfonation, and halogenation . These reactions are generally electrophilic substitution reactions, where the benzene ring, due to its delocalized electrons, is highly attractive to electrophiles .Physical And Chemical Properties Analysis
Benzene, the base structure of “(5-iodopentyl)benzene”, is a clear colorless to light-yellow liquid. It is less dense than water and is slightly soluble in water . Benzene is also flammable and has a petroleum-like, aromatic odor .Applications De Recherche Scientifique
Photolysis in Organic Synthesis
Suginome and Senboku (1994) investigated the formation of 5-iodopentyl formate through the photolysis of cyclopentanol hypoiodite in benzene. Their research revealed a complex mechanism involving the formation of various intermediates, including a primary 5-oxopentyl radical and a tetrahydropyranyl cation, leading to the final product, 5-iodopentyl formate. This study highlights the application of benzene derivatives in organic synthesis, particularly in light-induced chemical reactions (Suginome & Senboku, 1994).
Benzene Derivatives in Molecular Transformations
Shah, Taschner, Koser, and Rach (1986) demonstrated the use of [hydroxy(tosyloxy)iodo] benzene in the tosyloxylactonization of alkenoic acids. Their research underscores the versatility of benzene derivatives in facilitating molecular transformations in organic chemistry, contributing to the synthesis of complex organic compounds (Shah et al., 1986).
Advanced Synthesis of Benzene Derivatives
Suzuki, Segawa, Itami, and Yamaguchi (2015) explored the synthesis of hexaarylbenzenes with diverse substituents using benzene as a fundamental building block. Their work highlights the significance of benzene in creating structurally diverse compounds for various applications, including pharmaceuticals and organic electronic devices (Suzuki et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
5-iodopentylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15I/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQYOJLZAUEILK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340062 | |
| Record name | Benzene, (5-iodopentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, (5-iodopentyl)- | |
CAS RN |
99858-37-4 | |
| Record name | Benzene, (5-iodopentyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

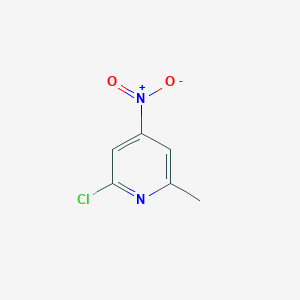
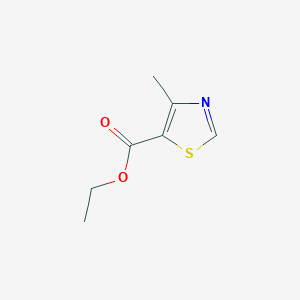
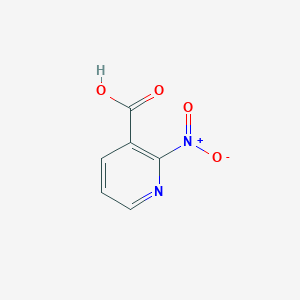
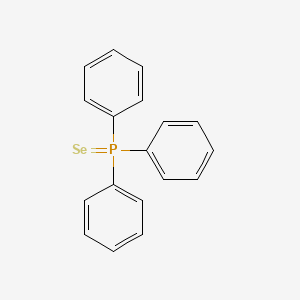
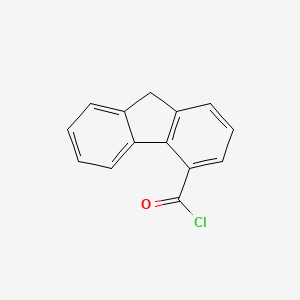
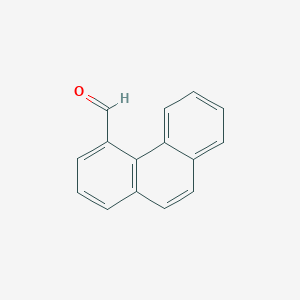
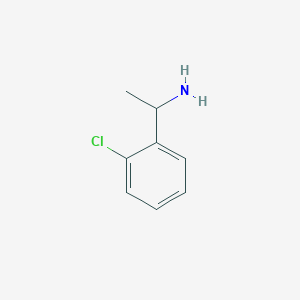
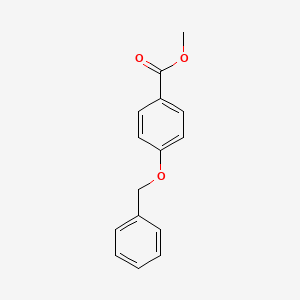
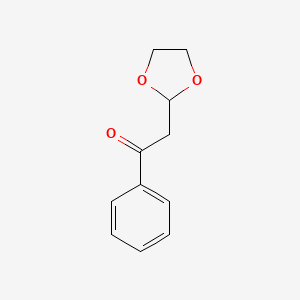
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanamine](/img/structure/B1296579.png)
